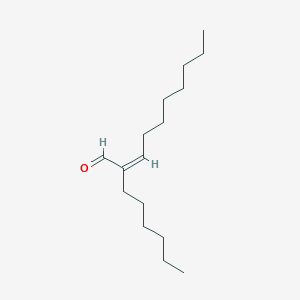

(Z)-2-hexyldec-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

61960-01-8 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

(Z)-2-hexyldec-2-enal |

InChI |

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14- |

InChI Key |

RSBRHLFCWKXUSQ-PEZBUJJGSA-N |

Isomeric SMILES |

CCCCCCC/C=C(/CCCCCC)\C=O |

Canonical SMILES |

CCCCCCCC=C(CCCCCC)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Stereoselective Pathways

De Novo Synthesis Strategies for (Z)-2-Hexyldec-2-enal

The de novo synthesis of this compound fundamentally relies on the construction of its C16 backbone and the stereoselective formation of the trisubstituted alkene. The most direct and widely employed method for this purpose is the Aldol (B89426) Condensation of two different aliphatic aldehydes, a reaction known as a crossed aldol condensation.

Aldol Condensation Routes to 2-Alkylalk-2-enals

The general strategy for synthesizing 2-alkylalk-2-enals, such as this compound, involves the self-condensation of an aldehyde or the crossed condensation of two different aldehydes. openrgate.org In the case of this compound, the logical precursors are octanal, which can undergo self-condensation, or a crossed condensation between hexanal and decanal. The reaction proceeds through the formation of a β-hydroxy aldehyde intermediate, which then undergoes dehydration to yield the α,β-unsaturated aldehyde. sigmaaldrich.com The control of stereoselectivity to favor the (Z)-isomer is a key challenge in these syntheses.

Table 1: Aldol Condensation Precursors for 2-Hexyldec-2-enal

| Starting Aldehyde(s) | Enolate Donor | Carbonyl Acceptor | Intermediate Aldol Adduct | Final Product |

|---|---|---|---|---|

| Octanal | Octanal | Octanal | 2-Hexyl-3-hydroxydecanal | 2-Hexyldec-2-enal |

Catalysis plays a pivotal role in directing the course of Aldol Condensations, influencing reaction rates, yields, and, crucially, stereoselectivity. Both acidic and basic catalysts are employed, each operating through distinct mechanistic pathways.

Lewis acid catalysis offers a powerful tool for activating the carbonyl group of the acceptor aldehyde, thereby facilitating nucleophilic attack by the enol or enolate of the donor aldehyde. In the context of synthesizing 2-alkylalk-2-enals, Lewis acids can enhance the reaction rate and influence the stereochemical outcome. The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. nih.gov While extensive research has focused on Lewis acid-catalyzed asymmetric aldol reactions, their application in controlling the (E/Z)-selectivity of the resulting α,β-unsaturated aldehyde is an area of ongoing investigation. The choice of Lewis acid and reaction conditions can impact the geometry of the transition state, which in turn dictates the stereochemistry of the final product.

Basic ionic liquids (BILs) have emerged as effective and often recyclable catalysts for Aldol Condensation reactions. qub.ac.uknih.gov These catalysts can replace traditional inorganic bases like NaOH, potentially leading to cleaner reactions and easier product separation. qub.ac.uk The basicity of the ionic liquid can be tuned by modifying the anion or cation, allowing for optimization of the catalytic activity. qub.ac.uk For the synthesis of 2-alkylalk-2-enals, BILs can promote the formation of the enolate and catalyze the subsequent carbon-carbon bond formation. The use of BILs has been shown to afford high yields in aldol condensations, although control over the (Z)-stereoselectivity remains a significant challenge and is highly dependent on the specific ionic liquid and substrate combination. qub.ac.uknih.gov

Table 2: Comparison of Catalytic Approaches in Aldol Condensations

| Catalyst Type | Mode of Action | Advantages | Potential Challenges |

|---|---|---|---|

| Lewis Acids | Activation of the carbonyl acceptor. | Can enhance reaction rates and influence stereoselectivity. | Often require stoichiometric amounts; moisture sensitivity. |

| Basic Ionic Liquids | Enolate formation and catalysis of C-C bond formation. | Recyclable, tunable basicity, can lead to high yields. | Control of (Z)-stereoselectivity can be difficult. |

The choice of solvent can significantly impact the outcome of an Aldol Condensation, affecting both the reaction yield and the distribution of products, including the ratio of (E) and (Z) isomers. researchgate.net The solvent can influence the stability of the reactants, intermediates, and transition states, as well as the solubility of the catalyst. acs.org For instance, alcoholic solvents may favor the formation of α,β-unsaturated carbonyl compounds, while aprotic solvents like tetrahydrofuran might favor the isolation of the β-hydroxy carbonyl intermediate. researchgate.net In the synthesis of this compound, a systematic screening of solvents would be necessary to optimize the yield and stereoselectivity. The polarity, proticity, and coordinating ability of the solvent all play a role in shaping the reaction landscape. acs.org

The mechanism of the base-catalyzed Aldol Condensation begins with the deprotonation of an α-hydrogen of the donor aldehyde to form a resonance-stabilized enolate ion. masterorganicchemistry.comkhanacademy.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acceptor aldehyde to form a β-hydroxy aldehyde (the aldol adduct). sigmaaldrich.comijnrd.org The subsequent dehydration to form the α,β-unsaturated aldehyde can proceed through an E1cB mechanism under basic conditions.

The stereochemistry of the final alkene product is determined during the dehydration step. The formation of the (Z)-isomer of 2-hexyldec-2-enal requires the specific orientation of the substituents around the newly forming double bond in the transition state of the elimination reaction. Factors that influence this orientation, such as steric hindrance and electronic effects of both the substrate and the catalyst, are critical for achieving high (Z)-selectivity. For zeolites, an alternative concerted single-step mechanism has been proposed for some metal-doped catalysts, which involves the co-adsorption of two aldehyde molecules at the Lewis acid site, followed by a proton transfer between the adsorbates in a collective transition state. researchgate.net

Catalytic Approaches in Aldol Condensations

Stereoselective Synthesis of (Z)-Isomers

The synthesis of the thermodynamically less stable Z-isomers presents a significant challenge in organic chemistry. researchgate.netnih.govresearchgate.net Accessing these compounds often requires kinetically controlled reactions that bypass the formation of the more stable E-isomer. researchgate.net

A primary and highly effective strategy for the stereoselective synthesis of Z-alkenes is the partial hydrogenation of a corresponding internal alkyne. thieme-connect.denih.gov This method relies on the syn-addition of two hydrogen atoms across the carbon-carbon triple bond, which directly yields the cis or (Z)-configuration. pearson.comnih.govresearchgate.net

To prevent over-reduction of the alkyne to a fully saturated alkane, a "poisoned" or deactivated catalyst is employed. pearson.comyoutube.com The most renowned of these is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with a deactivating agent like lead acetate and quinoline. thieme-connect.depearson.comyoutube.com The catalyst's reduced activity allows the reaction to be halted at the alkene stage. youtube.com The hydrozincation of alkynes, which is a stereospecific reaction that forms the syn-isomer exclusively, also leads to the Z-alkene upon protonation. nih.govresearchgate.net

For the synthesis of this compound, the precursor would be 2-hexyldec-2-ynal. The hydrogenation process is outlined below:

| Reactant | Catalyst | Reagents | Product | Stereochemistry |

| 2-Hexyldec-2-ynal | Lindlar Catalyst (Pd/CaCO₃, poisoned with lead) | H₂ gas, Quinoline | This compound | Z-selective (>96:4 Z:E) |

| 2-Hexyldec-2-ynal | Zinc-Anilide Complex | H₂ gas | This compound | Z-selective |

This table illustrates the key components for the Z-selective partial hydrogenation of an alkyne precursor.

The origin of this high Z-selectivity lies in the mechanism where the alkyne adsorbs onto the surface of the metal catalyst, and then molecular hydrogen is delivered to the same face of the triple bond, ensuring the syn-addition. youtube.com

Parallel and Combinatorial Synthesis Techniques for Analog Libraries

Combinatorial chemistry and parallel synthesis are powerful tools used to rapidly generate large, diverse collections of molecules, known as libraries. nih.govnih.govnast.ph These techniques are invaluable in drug discovery and materials science for identifying compounds with desired properties. researchgate.netiipseries.org Instead of synthesizing one compound at a time, parallel synthesis allows for the simultaneous creation of many distinct compounds in an array format, for instance, in a microtiter plate. asynt.com

In the context of this compound, these methods can be used to create a library of analogs by varying the two alkyl chains attached to the α,β-unsaturated enal core. For example, by using a variety of different aldehydes in the aldol condensation step (see Section 2.2.1) or different alkyl halides in alkyne synthesis, a library of related 2-alkyl-2-alkenals can be produced.

A common combinatorial strategy is the "split-pool" or "split-mix" synthesis method. nast.phnih.gov In this approach, a solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then all portions are pooled and mixed. This cycle of splitting, reacting, and pooling is repeated for each subsequent synthetic step, exponentially increasing the number of unique compounds. nih.gov

Synthesis of Precursor Compounds and Related Derivatives

Formation from n-Aldehydes via Aldol-Type Condensation

Aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgsigmaaldrich.com It involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. libretexts.orgbyjus.com

The synthesis of 2-hexyldec-2-enal can be achieved via a crossed-aldol condensation between two molecules of octanal. In this reaction, one molecule of octanal is deprotonated at the α-carbon by a base (e.g., NaOH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second octanal molecule. byjus.com The resulting β-hydroxy aldehyde (aldol addition product) readily undergoes base-catalyzed dehydration, often upon heating, to form the more stable conjugated system of 2-hexyldec-2-enal. libretexts.orgkhanacademy.org

Reaction Scheme:

Step 1 (Aldol Addition): Octanal + Octanal --(NaOH)--> 3-hydroxy-2-hexyldecanal

Step 2 (Dehydration): 3-hydroxy-2-hexyldecanal --(Heat, -H₂O)--> 2-Hexyldec-2-enal

While this method is effective for creating the carbon skeleton, controlling the stereochemistry of the double bond can be challenging, as the dehydration step often thermodynamically favors the more stable (E)-isomer. researchgate.netlibretexts.org

Derivatization to 3-(Acetylthio)-2-alkyl Alkanals and Corresponding Thioalcohols

α,β-Unsaturated aldehydes like this compound are susceptible to nucleophilic conjugate addition (Michael addition) because the β-carbon is electrophilic. semanticscholar.org This reactivity allows for further derivatization.

The formation of 3-(acetylthio)-2-alkyl alkanals is achieved by the Michael addition of a thiol, specifically thioacetic acid, across the activated double bond of the enal. semanticscholar.org This reaction involves the addition of the sulfur nucleophile to the β-carbon. This process can be conducted under solvent-free conditions and without a catalyst. semanticscholar.org

Reaction Steps for Derivatization:

Michael Addition: this compound reacts with thioacetic acid (AcSH) to yield 3-(acetylthio)-2-hexyldecanal.

Reduction to Thioalcohol: The aldehyde group of 3-(acetylthio)-2-hexyldecanal can then be selectively reduced using a mild reducing agent like sodium borohydride (NaBH₄) to give the corresponding primary alcohol, 3-(acetylthio)-2-hexyldecan-1-ol. Subsequent hydrolysis of the acetyl group would yield the thioalcohol.

Optimization of Synthetic Parameters for Yield and Stereoisomeric Purity

Achieving high yield and, crucially, high stereoisomeric purity requires careful optimization of reaction parameters for each synthetic route.

For the partial hydrogenation of alkynes , key parameters to control include:

Catalyst Choice and Activity: The use of a deactivated catalyst like Lindlar's is critical. The degree of "poisoning" with agents like quinoline or lead salts must be fine-tuned to prevent over-reduction while ensuring a reasonable reaction rate. thieme-connect.de

Hydrogen Pressure: Lower pressures of H₂ are generally favored to increase selectivity and prevent complete saturation to the alkane.

Temperature: Reactions are typically run at or below room temperature to enhance selectivity. rsc.org

Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents include hexane, ethyl acetate, or ethanol. thieme-connect.de

For the aldol condensation , optimization focuses on different variables:

Base/Acid Catalyst: The choice and concentration of the catalyst (e.g., NaOH, KOH, or acid catalysts) affect the rate of both the addition and the subsequent dehydration step. wikipedia.orglibretexts.org

Temperature: Lower temperatures favor the initial aldol addition product, while higher temperatures promote the elimination of water to form the enal. libretexts.org Controlling the temperature is key to managing the reaction outcome.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but prolonged reaction times, especially at high temperatures, can lead to side products.

Water Removal: In some setups, the removal of water as it is formed can drive the equilibrium toward the dehydrated condensation product.

The following table summarizes key optimization parameters for both synthetic routes.

| Parameter | Partial Hydrogenation (Z-selectivity) | Aldol Condensation (Yield) |

| Catalyst | Lindlar catalyst (Pd/CaCO₃/Pb) or other poisoned Pd catalysts; Zinc complexes. thieme-connect.deresearchgate.net | Base (NaOH, KOH) or Acid (H⁺); Solid base catalysts (MgO-Al₂O₃). byjus.comgoogle.com |

| Temperature | Low to ambient temperature. rsc.org | Varies; often heated to promote dehydration. libretexts.org |

| Pressure | Low H₂ pressure (e.g., 1 atm). | Atmospheric pressure. |

| Additives/Poisons | Quinoline or lead(II) acetate to control catalyst activity. pearson.com | Phase-transfer catalysts (e.g., CTAB) can improve yield in two-phase systems. nanobioletters.com |

| Solvent | Aprotic solvents like hexane, ethyl acetate. thieme-connect.de | Protic solvents like ethanol or water; can also be run solvent-free. byjus.comsemanticscholar.org |

This interactive table outlines the critical parameters that must be optimized to maximize the yield and stereochemical purity for the synthesis of this compound via two different pathways.

Occurrence, Endogenous Formation, and Biochemical Pathways

Natural Occurrence and Distribution in Biological Matrices

(Z)-2-Hexyldec-2-enal has been identified as a naturally derived compound, sourced from certain plant oils. nih.gov While its presence is confirmed in the botanical realm, detailed information regarding its widespread distribution across different biological matrices, including a comprehensive survey of various plant species, animals, and microorganisms, requires further investigation. The compound is recognized for its characteristic fatty and waxy odor, which suggests its contribution to the natural scent profiles of the organisms in which it is present. nih.gov

Table 1: General Information on this compound

| Property | Value |

| Molecular Formula | C16H30O |

| Classification | Long-chain unsaturated aldehyde |

| Odor Profile | Fatty, waxy |

| Known Natural Sources | Certain plant oils |

Mechanisms of Formation in Complex Biological and Food Systems

The formation of this compound is intrinsically linked to the degradation of lipids, a fundamental process in biological and food systems. Both enzymatic and non-enzymatic pathways contribute to its generation.

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). wikipedia.org This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a methylene (B1212753) group in the fatty acid chain, leading to the formation of a lipid radical. nih.gov This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can subsequently abstract a hydrogen atom from another lipid molecule, propagating a chain reaction and forming lipid hydroperoxides. nih.gov

These primary oxidation products are unstable and can decompose into a variety of secondary products, including a class of compounds known as alpha,beta-unsaturated aldehydes. researchgate.netnih.gov These aldehydes are characterized by a carbon-carbon double bond between the alpha and beta carbons relative to the carbonyl group. The formation of these compounds is a key consequence of lipid oxidation in both biological membranes and food products during processing and storage. researchgate.net

The generation of this compound from lipid precursors can occur through both enzymatic and non-enzymatic reactions.

Enzymatic Pathways: Enzymes play a crucial role in the controlled breakdown of lipids to produce a variety of signaling molecules and other metabolites, including long-chain aldehydes. nih.gov The biosynthesis of aldehydes from fatty acids can be catalyzed by a range of enzymes. mdpi.com For instance, the lipoxygenase (LOX) pathway is a major enzymatic route for the production of volatile compounds from PUFAs. mdpi.com LOX enzymes introduce oxygen into fatty acid chains to form hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to yield shorter-chain aldehydes and oxoacids. mdpi.comresearchgate.net While the LOX pathway is well-known for producing C6 and C9 "green leaf volatiles," similar enzymatic cascades involving other lipases and lyases acting on longer-chain fatty acids could potentially lead to the formation of C16 aldehydes like this compound.

Non-Enzymatic Pathways: In the absence of enzymatic activity, the degradation of lipid hydroperoxides can proceed through non-enzymatic mechanisms, particularly under conditions of oxidative stress or during the heating of fats and oils. cabidigitallibrary.org The decomposition of hydroperoxides can be catalyzed by transition metal ions and leads to the formation of a complex mixture of volatile and non-volatile compounds, including various aldehydes. nih.gov The specific isomeric form of the resulting aldehyde, such as the (Z) configuration in this compound, is dependent on the structure of the initial fatty acid and the specific cleavage reactions that occur.

Role as a Constituent in Volatile Metabolome Profiles

The volatile metabolome comprises the complete set of volatile organic compounds (VOCs) produced by an organism. These compounds play critical roles in chemical communication, defense mechanisms, and as indicators of metabolic status. scielo.br this compound, with its characteristic odor, is a component of the volatile profile of the organisms in which it is found.

Its presence can contribute significantly to the aroma of foods. For example, various aldehydes are known to be important flavor compounds in a wide range of food products, arising from the oxidation of lipids during processing and storage. wikipedia.orgthegoodscentscompany.com The specific concentration and combination of volatile compounds, including this compound, determine the unique aroma profile of a food item.

In the broader context of chemical ecology, volatile aldehydes can act as signaling molecules. For instance, in plants, "green leaf volatiles" are released upon tissue damage and can act as defense signals to repel herbivores or attract their natural enemies. researchgate.net While the specific signaling role of this compound has not been extensively studied, its nature as a volatile aldehyde suggests a potential role in biological signaling processes. nih.gov Furthermore, the analysis of volatile profiles, or metabolomics, is an emerging field for disease diagnosis and biomarker discovery, where specific aldehydes can serve as indicators of particular pathological conditions. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Quantification

Chromatographic Separation and Characterization Techniques

Chromatography is fundamental to the analysis of (Z)-2-hexyldec-2-enal, enabling its separation from impurities, isomers, and matrix components. Gas chromatography, in particular, is well-suited for the analysis of this volatile compound.

Gas Chromatography (GC) for Purity and Isomeric Ratio Determination

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and determining the ratio of its geometric isomers, (Z) and (E). In GC, the compound is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification.

The purity of a this compound sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products.

Determining the isomeric ratio, specifically the proportion of the (Z) isomer to the (E) isomer, is critical as their chemical and sensory properties can differ. Capillary GC columns with appropriate stationary phases can effectively separate these stereoisomers, allowing for their individual quantification. The relative percentage of each isomer is calculated from their respective peak areas.

Two-Dimensional Gas Chromatography (2D-GC) for Complex Mixture Analysis

For the analysis of this compound in highly complex samples, such as essential oils or fragrance formulations, conventional one-dimensional GC may lack sufficient resolving power, leading to co-elution of components. dtic.mil Comprehensive two-dimensional gas chromatography (GC×GC or 2D-GC) offers significantly enhanced separation capabilities. dtic.miltib.eu This technique utilizes two columns with different stationary phase selectivities connected in series. researchgate.netasianpubs.org

The entire effluent from the first-dimension column is systematically trapped and then rapidly re-injected onto the second, shorter column. This process creates a two-dimensional chromatogram with a structured distribution of compounds, often separating analytes that overlap in a single-column separation. dtic.mil A 2D-GC method was successfully developed for the quantitative analysis of 2-hexyl-dec-2-enal as a process impurity in hexyl cinnamic aldehyde, demonstrating the technique's power to resolve structurally similar compounds in a complex matrix. researchgate.netasianpubs.org This approach allows for the accurate quantification of trace levels of the target analyte by separating it from interfering matrix components. researchgate.netasianpubs.org

Column Selection and Method Validation in Gas Chromatography

The success of any GC analysis hinges on the proper selection of the capillary column and thorough method validation. sigmaaldrich.com

Column Selection: Key parameters for column selection include:

Stationary Phase: The polarity of the stationary phase is the most critical factor. sigmaaldrich.com For a moderately polar compound like this compound, a mid-polarity phase (e.g., containing phenyl or cyanopropyl groups) is often a good starting point. In 2D-GC, a common configuration is a non-polar column in the first dimension and a polar column in the second dimension to maximize separation. researchgate.netasianpubs.org

Internal Diameter (I.D.): Standard columns typically have an I.D. of 0.25 mm, which offers a good balance between efficiency and sample capacity. fishersci.ca

Film Thickness: Thicker films increase retention and capacity but can also lead to higher bleed and broader peaks. Thinner films provide sharper peaks and are suitable for less volatile analytes. sigmaaldrich.com

Column Length: Longer columns provide higher resolution but result in longer analysis times.

Method Validation: To ensure the reliability of a GC method for this compound, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netasianpubs.org Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Recovery (Accuracy): The closeness of the test results to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A validated 2D-GC method for 2-hexyl-dec-2-enal demonstrated good performance across these parameters, ensuring its suitability for precise quantification. researchgate.netasianpubs.org

Spectrometric Characterization and Structural Confirmation

While chromatography separates components, spectrometry provides the detailed structural information needed for unambiguous identification and confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying this compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) , which corresponds to the intact molecule with one electron removed, is crucial for determining the molecular weight. For this compound (C₁₆H₃₀O), the expected molecular weight is approximately 238.41 g/mol . nih.gov The presence of a peak at m/z 238 would strongly suggest the correct molecular formula. whitman.edu

The fragmentation pattern provides a structural fingerprint of the molecule. When the molecular ion breaks apart, it forms characteristic fragment ions. For an α,β-unsaturated aldehyde like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, though less common in α,β-unsaturated systems.

Cleavage of the alkyl chains: Fragmentation along the hexyl and octyl chains, typically resulting in clusters of peaks separated by 14 mass units (CH₂). libretexts.org

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the aldehyde group, the double bond, and the specific arrangement of the alkyl chains.

Table 1: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O | Basic chemical identity. |

| Molecular Weight | 238.41 g/mol | Confirmed by the molecular ion peak. nih.gov |

| Molecular Ion (M+) | m/z 238 | Indicates the mass of the intact molecule. whitman.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like this compound. omicsonline.orgresearchgate.net It provides detailed information about the chemical environment of each carbon and hydrogen atom.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, key signals would include:

The aldehydic proton (-CHO), appearing at a characteristic downfield chemical shift.

The vinylic proton (=CH-), whose chemical shift and coupling constant are indicative of its position and stereochemistry.

Signals corresponding to the protons on the hexyl and octyl chains.

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. Key signals would include:

The carbonyl carbon of the aldehyde group, typically found at a very downfield shift (>190 ppm).

The two sp² hybridized carbons of the double bond. The chemical shifts of the allylic carbons can help confirm the stereochemistry. ethernet.edu.et

Signals for the sp³ hybridized carbons of the alkyl chains.

The crucial determination of the double bond's (Z)-stereochemistry is achieved by analyzing the coupling constant (J-value) between the vinylic proton and the adjacent allylic protons in the ¹H NMR spectrum. The magnitude of this coupling constant differs significantly between (Z) and (E) isomers, allowing for unambiguous assignment. Furthermore, the chemical shifts of the carbon atoms adjacent to the double bond (the α-carbons) are sensitive to the stereochemistry, with the carbon atoms in a cis-(Z) configuration typically being more shielded (appearing at a lower chemical shift) due to steric interactions. ethernet.edu.et Two-dimensional NMR techniques like COSY and HMBC can be used to establish the complete connectivity of the molecule.

Table 2: Key NMR Features for Structural Confirmation of this compound

| NMR Technique | Key Observable | Information Gained |

|---|---|---|

| ¹H NMR | Chemical Shift of -CHO proton | Confirms aldehyde functional group. |

| ¹H NMR | Coupling constant (J-value) of vinylic proton | Determines (Z) or (E) stereochemistry of the double bond. |

| ¹³C NMR | Chemical Shift of C=O carbon | Confirms aldehyde functional group. |

| ¹³C NMR | Chemical Shifts of α-carbons | Provides further confirmation of the double bond's stereochemistry. ethernet.edu.et |

Detection and Quantification in Trace Amounts from Complex Matrices

The detection and quantification of this compound at trace levels within complex matrices, such as food, environmental, or biological samples, present significant analytical hurdles. intertek.commdpi.com As a volatile organic compound (VOC), its analysis requires highly sensitive and selective techniques to isolate it from a multitude of other interfering substances. nih.gov The complexity of the sample matrix can significantly impact the accuracy and precision of the results. intertek.com Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) are often employed, sometimes with sample concentration techniques such as dynamic headspace analysis to enhance sensitivity for low-level detection. intertek.com For particularly complex samples, tandem mass spectrometry (MS/MS) can be utilized to target the specific compound with high sensitivity and reduce matrix interference. intertek.com

Analytical Challenges in Competitive Detection Scenarios

Detecting this compound is often complicated by the presence of structurally similar compounds and a complex sample background. These challenges necessitate sophisticated analytical approaches to ensure accurate identification and quantification.

Key analytical challenges include:

Matrix Effects : The sample matrix, which includes all components other than the analyte, can interfere with the detection of this compound. unodc.org These interferences can suppress or enhance the analytical signal, leading to inaccurate quantification. In food analysis, for example, lipids, proteins, and other volatile compounds can co-extract with the target analyte, complicating the analysis. nih.gov

Isomer Separation : The compound may exist in cis- and trans-isomeric forms. Separating these isomers is crucial as they may have different properties or regulatory limits. researchgate.net Standard chromatographic columns may fail to provide adequate resolution. A study on the related compound hexyl cinnamic aldehyde highlighted the difficulty in separating its cis/trans isomers and the process impurity 2-hexyl-dec-2-enal, requiring the use of two-dimensional gas chromatography (2D-GC) with serially connected non-polar and polar capillary columns for successful separation. researchgate.net

Co-eluting Impurities : In synthesis or natural occurrence, other aldehydes, alcohols, and related compounds may be present. researchgate.net These can have similar retention times in chromatography, leading to overlapping peaks and making accurate quantification difficult without high-resolution systems. researchgate.net Specificity, the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, is a critical performance characteristic to evaluate. unodc.org

Low Concentrations : As a trace component, the concentration of this compound can be very low, approaching the detection limits of standard instrumentation. intertek.com This necessitates pre-concentration steps or the use of highly sensitive detectors to achieve the required levels of detection. intertek.comacs.org

Method Validation Parameters: Precision, Recovery, Linearity, and Limit of Detection

To ensure that an analytical method is suitable for its intended purpose, it must be validated. researchgate.net Validation involves evaluating specific performance characteristics to demonstrate that the method is reliable, accurate, and reproducible for the analysis of this compound in a specific matrix. researchgate.neteuropa.eu The key parameters for validation are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.neteuropa.eu

Precision Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically expressed as the relative standard deviation (RSD). Precision is assessed at three levels:

Repeatability (Intra-assay precision) : Measures precision over a short time interval with the same analyst and equipment. europa.eu

Intermediate Precision : Expresses variations within a single laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

Reproducibility : Measures the precision between different laboratories. europa.eu

Recovery (Trueness/Accuracy) Accuracy denotes the closeness of the test results to the true value. researchgate.net It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount. researchgate.net The recovery is calculated as a percentage of the known amount that was successfully measured. A development and validation study for a related compound, 2-hexyl-dec-2-enal, as an impurity in hexyl cinnamic aldehyde demonstrated the importance of this parameter. researchgate.net

Linearity Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r²) is expected to be close to 1.0. For impurity analysis, the linearity range should typically span from the limit of quantitation (LOQ) to around 150% of the target concentration. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. europa.eu The LOD is often estimated based on a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1 or by assessing the concentration at which a predefined level of precision can be achieved. unodc.org

The following table presents hypothetical validation data for the quantification of this compound in a complex food matrix using a technique like 2D GC-FID, based on typical performance characteristics found in analytical literature. nih.govresearchgate.net

Method Validation Parameters for this compound Analysis

This table illustrates typical performance data for a validated analytical method for quantifying this compound in a complex matrix.

| Parameter | Specification | Result |

|---|---|---|

| Linearity | Correlation Coefficient (r²) | > 0.999 |

| Range | 0.5 - 25 ppm | |

| Precision (RSD) | Repeatability (Intra-day) | < 2.5% |

| Intermediate Precision (Inter-day) | < 4.0% | |

| Recovery | Spiked Sample Recovery | 95.5% - 106.2% |

| Limits | Limit of Detection (LOD) | 0.02 ppm |

| Limit of Quantitation (LOQ) | 0.07 ppm |

Stereochemical Considerations and Isomeric Research

(Z)- vs. (E)- Isomer Distribution and Control in Synthetic Routes

The synthesis of α,β-unsaturated aldehydes such as 2-hexyldec-2-enal can be achieved through various methods, with the resulting distribution of (Z) and (E) isomers being highly dependent on the chosen synthetic route and reaction conditions. Common methods include aldol (B89426) condensation, oxidation of corresponding alcohols, and hydroformylation of long-chain alkenes evitachem.com.

Control over the isomeric distribution is a key challenge and objective in the synthesis of these compounds. For instance, aldol condensation reactions can be directed to favor the Z-isomer under specific conditions, such as using a two-phase system with a solid sodium hydroxide catalyst, which can minimize by-products and improve yields of the desired Z-isomer nih.gov. Conversely, other strategies, like the Julia-Kocienski reaction, have been developed to provide highly stereoselective routes to E-α,β-unsaturated aldehydes acs.org.

The choice of catalyst and reagents is paramount in controlling the stereochemical outcome. In copper-catalyzed cross-coupling reactions to form related vinyl structures, the use of specific ligands can facilitate rapid coupling that minimizes the base-promoted isomerization of the double bond, thus preserving the initial stereochemistry of the vinyl precursor nsf.gov. This principle highlights that preventing isomerization of the desired product is as crucial as the stereoselectivity of the bond-forming step itself nsf.gov.

Table 1: Synthetic Routes and Stereochemical Control

| Synthetic Method | Typical Isomeric Preference | Key Control Factors |

|---|---|---|

| Aldol Condensation | Can be Z-selective evitachem.comnih.gov | Base catalyst, solvent system, temperature evitachem.com |

| Julia-Kocienski Olefination | Highly E-selective acs.org | Specific reagents and reaction protocol |

| Copper-Catalyzed Coupling | Stereospecific (retains precursor geometry) nsf.gov | Catalyst-ligand system, reaction rate nsf.gov |

| Oxidation of Alcohols | Dependent on precursor alcohol's stereochemistry | N/A |

| Hydroformylation | Can produce mixtures evitachem.com | Catalyst, pressure, temperature |

Stereoselective Reactions Involving (Z)-2-Hexyldec-2-enal and its Analogs

Stereoselective reactions are those that favor the formation of one stereoisomer over another masterorganicchemistry.com. The (Z)-isomer of 2-hexyldec-2-enal and its analogs can participate in a variety of such reactions, where the geometry of the starting material directly influences the stereochemistry of the product.

As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic additions, which can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition) pressbooks.pub. The stereochemical course of these additions can often be controlled. For example, organocatalytic asymmetric Michael additions of malonates or nitromethane to α,β-unsaturated aldehydes can proceed with high enantioselectivity, yielding chiral products researchgate.net.

Furthermore, stereoselective cyclopropanation reactions of α,β-unsaturated aldehydes and their derivatives can be achieved with a high level of stereochemical induction unl.pt. The geometry of the starting olefin is critical; for instance, reactions on (Z)-disubstituted olefins have been observed to yield high syn selectivities unl.pt. Cooperative catalysis involving N-heterocyclic carbenes (NHCs) and Brønsted acids has also been employed for highly stereoselective aminomethylation reactions of α,β-unsaturated aldehydes, leading to the formation of β²-amino acid derivatives acs.org. In these complex reactions, the addition to the prochiral face of an enolate intermediate is the key stereocontrolling step acs.org.

Analytical Differentiation and Quantification of Stereoisomers

Distinguishing between and quantifying the (Z) and (E) isomers of 2-hexyldec-2-enal is essential for quality control and for studying stereoselective reactions. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for differentiating E and Z isomers. The spatial arrangement of substituents around the double bond leads to distinct chemical environments for the protons, resulting in different chemical shifts and coupling constants pearson.com.

Chemical Shift: Protons in the vicinity of the double bond, particularly the vinylic and aldehydic protons, will resonate at different frequencies in the (Z) and (E) isomers. For example, in related α,β-unsaturated systems, the aldehydic proton and the β-proton often experience different shielding effects due to the proximity of other groups, leading to distinguishable signals in the ¹H NMR spectrum researchgate.netnajah.edu.

Coupling Constants (J-values): The spin-spin coupling constant between the vinylic protons across the double bond is typically different for cis and trans configurations. While 2-hexyldec-2-enal is a trisubstituted alkene, coupling between the vinylic proton and the aldehydic proton can still provide stereochemical information.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can be used to definitively assign the stereochemistry by observing spatial proximities between protons. An NOE between protons on the same side of the double bond would confirm a Z-geometry, while its absence would suggest an E-geometry reddit.com.

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for the physical separation and quantification of stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase columns like an ODS (octadecylsilane) column, has been shown to successfully separate geometric isomers of similar unsaturated compounds. In many cases, the (E)-isomers elute later than the corresponding (Z)-isomers researchgate.net.

Gas Chromatography (GC): Capillary GC columns with specific stationary phases can also resolve (Z) and (E) isomers, although complete baseline separation can sometimes be challenging researchgate.net.

Quantification: Once a separation method is established, quantification can be performed using a suitable detector (e.g., Flame Ionization Detector for GC, UV or Mass Spectrometry for HPLC). Calibration curves can be constructed to determine the concentration of each isomer, with lower limits of quantification (LOQ) often in the micromolar range dntb.gov.ua.

Table 2: Comparison of Analytical Methods for Stereoisomer Differentiation

| Technique | Principle of Differentiation | Advantages | Limitations |

|---|---|---|---|

| ¹H NMR | Differences in chemical shifts and coupling constants due to distinct magnetic environments pearson.comresearchgate.net | Provides detailed structural information; non-destructive | May require higher concentrations; signal overlap can be an issue in complex mixtures |

| NOESY (2D NMR) | Detection of through-space proton-proton interactions reddit.com | Unambiguous assignment of stereochemistry | Longer experiment time; requires specialized equipment and expertise |

| HPLC | Differential partitioning between stationary and mobile phases based on polarity and shape researchgate.net | Excellent separation efficiency; allows for quantification and preparative separation | Requires method development (column, eluent selection) |

| GC | Differential partitioning based on volatility and interaction with the stationary phase researchgate.net | High resolution; sensitive detectors available | Compound must be volatile and thermally stable; resolution of isomers can be difficult |

Chemical Reactivity, Transformation, and Interaction Studies

Participation in Aldol (B89426) Condensation Reactions as a Product or Reactant

(Z)-2-hexyldec-2-enal, as an α,β-unsaturated aldehyde, is intrinsically linked to the aldol condensation reaction, a fundamental carbon-carbon bond-forming process in organic chemistry. sigmaaldrich.commasterorganicchemistry.com This reaction can result in the formation of β-hydroxy aldehydes or ketones, which can then undergo dehydration to yield a conjugated enone. sigmaaldrich.com The synthesis of various aldehydes and ketones can be achieved through this process. openstax.org

As a Product:

A common synthetic route to produce this compound involves an aldol condensation reaction. evitachem.com Specifically, the synthesis can be achieved through the aldol condensation of octanal. evitachem.com In this type of reaction, one molecule of an aldehyde acts as a nucleophile (after deprotonation to form an enolate) and attacks the electrophilic carbonyl carbon of a second aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate, particularly with heating, to form an α,β-unsaturated aldehyde like this compound. masterorganicchemistry.com

The general mechanism for a base-catalyzed aldol condensation proceeds in the following steps:

Formation of an enolate ion from a carbonyl compound.

Nucleophilic attack of the enolate on another carbonyl compound.

Protonation of the resulting alkoxide to form the β-hydroxy carbonyl compound.

Dehydration to form the α,β-unsaturated carbonyl compound.

Mixed aldol reactions, involving two different carbonyl compounds, can lead to a mixture of products. libretexts.org However, a clean reaction to a single product is possible if one of the carbonyl partners has no α-hydrogens and is a good electrophilic acceptor, or if one partner is significantly more acidic and preferentially forms an enolate. libretexts.org

| Reactant | Reaction Type | Key Conditions | Product |

|---|---|---|---|

| Octanal | Aldol Condensation | Base catalyst, temperature control | This compound |

As a Reactant:

While direct evidence of this compound acting as a reactant in further aldol condensations is not extensively detailed in the provided search results, its chemical structure as an aldehyde suggests it could potentially act as an electrophilic partner (the acceptor molecule) in a mixed aldol reaction. However, its ability to form an enolate and act as the nucleophilic partner would be influenced by the steric hindrance around the α-carbon.

Degradation Pathways and Chemical Stability Investigations

This compound is reported to be stable under normal storage and handling conditions. evitachem.com However, its structure as an unsaturated aldehyde makes it susceptible to certain degradation pathways, particularly oxidation.

Oxidative Degradation:

The compound is sensitive to strong oxidizing agents. evitachem.com The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation can be achieved using common oxidizing reagents such as potassium permanganate or chromium trioxide under acidic conditions. evitachem.com The double bond present in the molecule could also be a site for oxidative cleavage under more vigorous conditions.

Other Potential Degradation Pathways:

While not explicitly detailed, other potential degradation pathways for α,β-unsaturated aldehydes include polymerization, especially under conditions of heat, light, or in the presence of catalysts. The conjugated system can also participate in various addition reactions which could be considered a form of chemical transformation or degradation from the parent compound.

| Condition/Reagent | Reaction Type | Resulting Product Class |

|---|---|---|

| Normal Conditions | - | Stable |

| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Oxidation | Carboxylic Acids |

Interactions with Other Organic Compounds in Diverse Chemical Environments

The reactivity of this compound is largely dictated by its aldehyde functional group and the conjugated carbon-carbon double bond. Its electrophilic nature allows it to interact with a variety of nucleophiles. evitachem.com

Reactions at the Carbonyl Group:

As an aldehyde, this compound can undergo nucleophilic substitution reactions at the carbonyl carbon. evitachem.com A significant interaction is the formation of Schiff bases (imines) through its reaction with primary amines. evitachem.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The aldehyde group can also be reduced to a primary alcohol. This can be accomplished using reducing agents like sodium borohydride or lithium aluminum hydride. evitachem.com

Reactions Involving the Conjugated System:

The α,β-unsaturated system in this compound allows for 1,4-conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile attacks the β-carbon of the double bond. This reactivity is a common feature for α,β-unsaturated carbonyl compounds.

| Reactant Class | Reaction Type | Product Class |

|---|---|---|

| Primary Amines | Schiff Base Formation | Imines (Schiff Bases) |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Reduction | Alcohols |

| Nucleophiles | Nucleophilic Substitution | Substituted Products |

| Michael Donors (Nucleophiles) | Michael Addition | 1,4-Adducts |

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Routes and Catalytic Systems

The synthesis of α,β-unsaturated aldehydes with specific stereochemistry, such as the Z-isomer of 2-hexyldec-2-enal, presents a considerable challenge. While traditional methods like aldol (B89426) condensation are employed, achieving high stereoselectivity for the Z-isomer over the more thermodynamically stable E-isomer requires innovative approaches. evitachem.comimreblank.ch Future research is increasingly focused on developing highly selective catalytic systems.

Key research directions include:

Organocatalysis: The use of chiral amines or N-heterocyclic carbenes as catalysts could provide a metal-free route to promote the formation of the (Z)-isomer through carefully designed transition states that favor the desired geometry.

Transition-Metal Catalysis: Exploring novel transition-metal complexes (e.g., ruthenium, rhodium, palladium) for reactions like cross-metathesis or hydroformylation could offer precise control over the double bond configuration. The ligand sphere around the metal center is a critical parameter that can be tuned to influence the stereochemical outcome.

Biocatalysis: The application of enzymes, such as alcohol oxidases, presents a green and highly selective alternative for the synthesis of unsaturated aldehydes from their corresponding alcohols. beilstein-journals.org Research into identifying or engineering enzymes specific for the oxidation of (Z)-2-hexyldec-2-enol could yield a highly efficient and environmentally benign synthetic pathway.

| Synthetic Approach | Potential Catalyst/Reagent | Primary Advantage | Research Focus |

| Organocatalysis | Chiral Proline Derivatives, N-Heterocyclic Carbenes (NHCs) | Metal-free conditions, high enantioselectivity potential. | Designing catalysts that sterically favor the Z-transition state. |

| Transition-Metal Catalysis | Ruthenium-based metathesis catalysts, Rhodium-phosphine complexes | High efficiency and turnover numbers, tunable selectivity. | Ligand design to control geometric isomerism in C-C bond formation. |

| Biocatalysis | Engineered Alcohol Oxidases or Dehydrogenases | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and protein engineering for substrate specificity. |

Advances in Spectroscopic and Chromatographic Methods for Comprehensive Analysis

The accurate identification and quantification of (Z)-2-hexyldec-2-enal, particularly in complex mixtures containing its E-isomer and other related compounds, necessitates advanced analytical techniques. Future developments aim to enhance resolution, sensitivity, and structural elucidation capabilities.

Chromatographic Methods: The separation of geometric isomers is often challenging with standard gas chromatography (GC). Two-dimensional gas chromatography (2D-GC or GCxGC) is an emerging powerful technique for this purpose. researchgate.net By employing two columns with different stationary phases (e.g., non-polar and polar), GCxGC provides superior resolving power, enabling the separation of this compound from its trans-isomer and other matrix components. researchgate.net Coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) detectors, would allow for unambiguous identification and quantification even at trace levels. High-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry, also offers a robust platform for analysis. nih.govdntb.gov.ua

Spectroscopic Methods: While standard spectroscopic methods are useful, advanced techniques are required for complete structural confirmation.

Nuclear Magnetic Resonance (NMR): Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of all proton and carbon signals, confirming the Z-configuration of the double bond.

| Analytical Technique | Application for this compound | Key Advantage | Future Development |

| 2D Gas Chromatography (GCxGC-MS) | Separation of Z/E isomers and other impurities. | Superior resolution compared to single-column GC. researchgate.net | Miniaturization for portable, on-site analysis. |

| High-Performance Liquid Chromatography (HPLC-MS/MS) | Quantification in complex liquid matrices. | High sensitivity and specificity for target analytes. nih.gov | Development of novel stationary phases for enhanced isomer separation. |

| 2D Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation and stereochemistry confirmation. | Provides detailed connectivity and spatial information. | Higher field magnets and cryoprobe technology for increased sensitivity. |

| Raman Spectroscopy | Non-destructive analysis and quality control. | Minimal sample preparation required. azooptics.com | Integration with AI for automated spectral interpretation. spectroscopyonline.com |

In-depth Elucidation of Biological and Environmental Transformation Pathways

The fate of this compound in biological systems and the environment is largely unexplored. As an α,β-unsaturated aldehyde, it is expected to be reactive. Future research should focus on identifying its metabolic and degradation products and the pathways involved.

Biological Transformations: Based on studies of similar compounds like trans-2-hexenal, this compound is likely metabolized through several key pathways. sigmaaldrich.com

Glutathione (B108866) Conjugation: The primary detoxification route is expected to be conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), targeting the electrophilic β-carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs).

Reduction: The aldehyde can be reduced to the corresponding alcohol, (Z)-2-hexyldec-2-enol, by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).

Future studies should utilize advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify these potential metabolites in in vitro (e.g., liver microsomes) and in vivo models.

Environmental Transformations: The environmental fate of this compound is critical for understanding its persistence and impact. Key transformation pathways to investigate include:

Atmospheric Photo-oxidation: Reaction with hydroxyl radicals (•OH) in the atmosphere is likely a major degradation pathway for volatile aldehydes.

Biodegradation: Microbial degradation in soil and aquatic environments is another expected pathway. Studies should aim to identify the specific microorganisms and enzymatic processes responsible for breaking down the compound.

Hydrolysis: The potential for hydrolysis under different environmental pH conditions should be assessed, although aldehydes are generally stable to hydrolysis.

Computational Chemistry Approaches for Reaction Mechanism Prediction and Property Estimation

Computational chemistry provides powerful tools to predict the behavior of this compound, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Reaction Mechanism Prediction:

Density Functional Theory (DFT): DFT calculations can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the stereochemical outcome of a reaction under different catalytic conditions. This can accelerate the development of novel stereoselective synthetic routes by screening potential catalysts in silico.

Molecular Dynamics (MD): MD simulations can be used to study the interaction of this compound with the active site of metabolic enzymes, such as GSTs or ALDHs. This can help elucidate the mechanism of its biological transformation and predict potential species-specific differences in metabolism.

Property Estimation:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to estimate the physicochemical properties and potential biological activity of this compound based on its molecular structure. This can be used to predict properties like water solubility, octanol-water partition coefficient, and potential for environmental persistence without direct measurement. epa.gov

Spectroscopic Prediction: Computational methods can predict NMR, IR, and Raman spectra. These predicted spectra can be compared with experimental data to aid in the structural confirmation of the compound and its transformation products.

| Computational Method | Application Area | Specific Goal |

| Density Functional Theory (DFT) | Synthetic Chemistry | Predict transition state energies to identify catalysts that favor Z-isomer formation. |

| Molecular Dynamics (MD) | Biological Transformation | Simulate binding of the aldehyde to metabolic enzymes to understand detoxification mechanisms. sigmaaldrich.com |

| QSAR Models | Environmental Fate | Estimate properties like biodegradability and soil sorption coefficient (Koc). epa.gov |

| Spectroscopic Simulation | Analytical Chemistry | Predict ¹H and ¹³C NMR chemical shifts to aid in structural elucidation. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (Z)-2-hexyldec-2-enal with high stereoselectivity?

- Methodological Answer : The Wittig reaction is a common approach, utilizing hexyltriphenylphosphonium ylide and dec-2-enal under controlled conditions (0–5°C, inert atmosphere). Stereoselectivity is enhanced by employing chiral catalysts like BINAP-ligated palladium complexes. Post-synthesis verification via -NMR (δ 5.35–5.45 ppm for Z-alkene protons) and GC-MS (m/z 238.41 for molecular ion) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies the Z-configuration (δ 125–130 ppm for alkene carbons).

- GC-MS : Quantifies purity and detects isomers (retention time: ~14.2 min on DB-5 column).

- IR Spectroscopy : Confirms aldehyde functionality (ν ~1720 cm) .

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy of vaporization () and melting point (). Validate results against computational methods like the Joback group contribution approach .

Advanced Research Questions

Q. How can contradictions in reported logP values (e.g., 5.443 vs. 5.2) for this compound be resolved?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC). To resolve:

Standardize solvent systems (octanol/water partitioning at 25°C).

Apply statistical validation (ANOVA) across multiple labs.

Cross-reference with computational models (Crippen method: logP = 5.443) .

Q. What experimental design ensures accurate analysis of this compound’s thermal stability under oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under air flow; monitor mass loss at 150–250°C.

- Kinetic Modeling : Use Arrhenius parameters to predict degradation rates.

- Control Variables : Humidity (<5% RH) and inert vs. oxidative atmospheres .

Q. How can environmental fate models predict the partitioning behavior of this compound in aquatic systems?

- Methodological Answer :

- Input Parameters : Use logWS (-5.65) and logP (5.443) to estimate bioaccumulation potential.

- Fugacity Modeling : Apply Level III fugacity models to simulate air-water-soil partitioning.

- Validation : Compare with empirical data from microcosm studies .

Data Analysis & Validation

Q. What statistical approaches validate reproducibility in this compound’s critical temperature () across studies?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties from measurement tools (e.g., ±1.5 K for NIST-calibrated sensors).

- Multivariate Regression : Correlate with molecular descriptors (e.g., mcVol = 233.57 ml/mol).

- Cross-Method Comparison : Contrast experimental data with McGowan and Joback predictions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.